![molecular formula C20H23N3O B3724381 N~2~-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N~1~-(2-methylphenyl)glycinamide](/img/structure/B3724381.png)
N~2~-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N~1~-(2-methylphenyl)glycinamide
Overview
Description
N~2~-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-N~1~-(2-methylphenyl)glycinamide, also known as Dihydro-β-erythroidine (DHβE), is a potent and selective antagonist of the nicotinic acetylcholine receptor (nAChR). This compound has been widely used in scientific research to investigate the role of nAChR in various physiological and pathological processes.
Mechanism of Action
DHβE acts as a competitive antagonist of nAChR by binding to the receptor and preventing the binding of acetylcholine. This results in the inhibition of the downstream signaling pathways that are activated by nAChR activation. DHβE has been shown to be a selective antagonist of the α4β2 subtype of nAChR, which is the most abundant subtype in the brain.
Biochemical and Physiological Effects:
DHβE has been shown to have a number of biochemical and physiological effects. For example, DHβE has been shown to inhibit the release of dopamine in the brain, which is thought to be involved in the addictive properties of nicotine. DHβE has also been shown to inhibit the activity of the hippocampus, which is involved in learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using DHβE in lab experiments is that it is a highly selective antagonist of nAChR. This allows researchers to investigate the specific effects of nAChR activation without the interference of other neurotransmitter systems. However, one limitation of using DHβE is that it is a relatively expensive compound, which can limit its use in large-scale experiments.
Future Directions
There are many future directions for research involving DHβE. One area of interest is the development of new nAChR antagonists that are more selective and potent than DHβE. Another area of interest is the investigation of the potential therapeutic applications of nAChR antagonists in the treatment of various diseases, including addiction, pain, and cognitive disorders. Finally, there is a need for further research to investigate the biochemical and physiological effects of DHβE and other nAChR antagonists in order to better understand the role of nAChR in various physiological and pathological processes.
Scientific Research Applications
DHβE has been used extensively in scientific research to investigate the role of nAChR in various physiological and pathological processes. For example, DHβE has been used to study the effects of nAChR on addiction, pain, and cognitive function. DHβE has also been used to investigate the potential therapeutic applications of nAChR antagonists in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-N-(2-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-8-4-7-11-17(14)22-18(24)13-21-19-16-10-6-5-9-15(16)12-20(2,3)23-19/h4-11H,12-13H2,1-3H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZYRXRHQMKJJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN=C2C3=CC=CC=C3CC(N2)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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